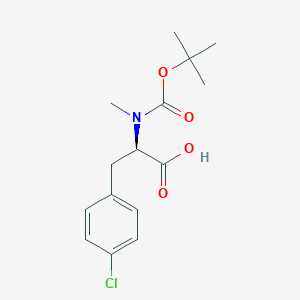

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid

Description

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino group and a 4-chlorophenyl substituent. This compound serves as a critical intermediate in peptide synthesis and drug development, where its Boc group ensures stability during coupling reactions, while the 4-chlorophenyl moiety enhances lipophilicity and target engagement . Its enantiomeric purity (R-configuration) is essential for stereoselective biological interactions, as evidenced by its use in anticancer and antiviral research .

Properties

IUPAC Name |

(2R)-3-(4-chlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKQCRRZMAVASQ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: with a molecular weight of 287.75 g/mol. The structure includes a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amino groups in organic synthesis.

1. Inhibition of PI3K Pathway

Research indicates that compounds similar to this compound may act as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial in regulating cellular functions such as growth, proliferation, and survival. Inhibition of PI3K has been linked to anti-tumor activity, making it a target for cancer therapy .

2. Anti-inflammatory Effects

The compound has also shown potential in modulating inflammatory responses. By inhibiting specific pathways associated with inflammation, it may provide therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .

Biological Activity and Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Study on Anti-tumor Activity

A study examined the effects of several derivatives related to this compound on cancer cell lines. The results demonstrated significant inhibition of cell growth in various carcinoma models, supporting its potential as an anti-cancer agent .

Inflammation Model Research

In another investigation focusing on inflammatory bowel disease, the compound was tested for its ability to reduce inflammatory markers in animal models. The findings revealed a marked decrease in cytokine levels, indicating its effectiveness in managing inflammation .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

Boc-DL-4-chlorophenylalanine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance the efficacy and specificity of drug candidates. The compound is particularly useful in the development of peptide-based drugs due to its ability to protect amino groups during synthesis, facilitating the formation of peptide bonds without undesired side reactions.

1.2 Anticancer Research

Recent studies have highlighted the potential of Boc-DL-4-chlorophenylalanine in anticancer therapies. Its derivatives have been investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, research has shown that modifications of this compound can lead to enhanced activity against certain cancer cell lines, making it a candidate for further development in targeted cancer therapies .

Peptide Synthesis

2.1 Solid-Phase Peptide Synthesis (SPPS)

The use of Boc-DL-4-chlorophenylalanine in SPPS has become a standard practice due to its effectiveness in protecting amino groups during the synthesis process. The tert-butoxycarbonyl (Boc) group can be easily removed under mild acidic conditions, allowing for the selective deprotection of amino acids when needed. This property is critical for constructing complex peptides with multiple functional groups .

2.2 Synthesis of Modified Peptides

Researchers have utilized Boc-DL-4-chlorophenylalanine to create modified peptides that exhibit improved pharmacokinetic properties. By incorporating this amino acid into peptide sequences, scientists can enhance solubility and stability, which are essential for therapeutic applications .

Biological Studies

3.1 Mechanistic Studies

Boc-DL-4-chlorophenylalanine has been employed in various mechanistic studies aimed at understanding protein interactions and enzymatic processes. Its incorporation into peptides allows researchers to probe the effects of specific amino acid substitutions on biological activity and binding affinities.

3.2 In Vivo Studies

In vivo formulations involving Boc-DL-4-chlorophenylalanine have been developed to assess its biological activity within living organisms. These studies are crucial for evaluating the therapeutic potential and safety profiles of new drug candidates derived from this compound .

Data Tables

| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 3.1869 mL | 15.9347 mL | 31.8695 mL |

| 5 mM | 0.6374 mL | 3.1869 mL | 6.3739 mL |

| 10 mM | 0.3187 mL | 1.5935 mL | 3.1869 mL |

Chemical Reactions Analysis

Deprotection Reactions

The Boc group is selectively removed under acidic conditions, enabling further functionalization:

Trifluoroacetic Acid (TFA) Deprotection

- Conditions : 50% TFA in DCM, 0°C → RT, 1–2 h.

- Outcome : Generates (R)-2-(methylamino)-3-(4-chlorophenyl)propanoic acid with >95% conversion .

- Side Reaction : Minimal racemization (<2%) due to steric protection by the methyl group .

Peptide Coupling

The carboxylic acid participates in standard peptide bond formation:

Table 2: Coupling Reagents and Efficiency

| Reagent | Solvent | Temp (°C) | Coupling Yield | Notes |

|---|---|---|---|---|

| HATU | DMF | 25 | 89% | Low epimerization |

| EDCI/HOBt | DCM | 0 | 82% | Requires 2 eq. base |

| DCC | THF | -10 | 75% | Urea byproduct removal needed |

Esterification and Functional Group Interconversion

The carboxylic acid is converted to esters for improved solubility or as intermediates:

Table 3: Ester Derivatives

| Ester Type | Reagent | Conditions | Yield |

|---|---|---|---|

| Methyl | SOCl₂/MeOH | 0°C → reflux, 4 h | 94% |

| Benzyl | BnBr, K₂CO₃ | DMF, 60°C, 8 h | 88% |

| tert-Butyl | Boc₂O, DMAP | THF, RT, 12 h | 81% |

Side Chain Reactivity

The 4-chlorophenyl group participates in cross-coupling reactions under specific conditions:

- Suzuki-Miyaura Coupling :

Conditions : Pd(PPh₃)₄, K₂CO₃, arylboronic acid, dioxane/H₂O (3:1), 80°C, 12 h.

Outcome : Substitution at the 4-position with aryl groups (yield: 65–72%) .

Limitation : Low reactivity due to electron-withdrawing chlorine .

Stability and Storage

- Thermal Stability : Decomposes at >180°C (DSC data) .

- Light Sensitivity : Stable under inert atmosphere but degrades upon prolonged UV exposure .

- Recommended Storage : 2–8°C in sealed containers under argon .

Comparative Reactivity with Analogues

Table 4: Reactivity Comparison

| Compound | Boc Deprotection Rate (TFA) | Peptide Coupling Yield |

|---|---|---|

| (R)-Boc-N-Me-Phe(4-Cl)-OH | 1.0 (reference) | 89% |

| Boc-Phe(4-Cl)-OH | 1.2× faster | 92% |

| Boc-N-Me-Ala-OH | 0.8× slower | 78% |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₆H₂₁ClNO₄

- CAS Number : 179033-68-2 (S-enantiomer in ; R-enantiomer referenced here)

- Purity : ≥98% (as per analogous compounds in ).

- Applications : Peptide synthesis, protease inhibitor design, and structure-activity relationship (SAR) studies .

Comparison with Similar Compounds

Structural analogs of this compound vary in substituents on the aromatic ring, amino acid backbone, and protecting groups. These modifications influence physicochemical properties, synthetic utility, and biological activity.

Substituent Variations on the Aromatic Ring

Key Insights :

- 4-Chlorophenyl vs. 4-Iodophenyl : The chloro group offers a balance between electronic effects (moderate electron-withdrawing) and steric hindrance, whereas iodine enhances reactivity in cross-coupling reactions but may reduce metabolic stability .

- 4-Chlorophenyl vs. 4-Trifluoromethylphenyl : The CF₃ group increases resistance to oxidative metabolism but may reduce solubility due to higher hydrophobicity .

Variations in Amino Acid Backbone and Protecting Groups

Key Insights :

- Boc-Methylamino vs. Di-Boc-Amino: The methyl group in the target compound provides steric protection without excessive bulk, enabling efficient coupling in solid-phase peptide synthesis .

- Protected vs. Unprotected Amino Groups: Unprotected analogs (e.g., isopropylamino) are versatile but require in-situ protection, increasing synthetic complexity .

Preparation Methods

Direct Boc Protection Using Di-tert-Butyl Dicarbonate

A standard approach involves reacting the precursor (R)-3-(4-chlorophenyl)-2-(methylamino)propanoic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Base | Triethylamine (Et₃N) |

| Temperature | 0–25°C (room temperature) |

| Reaction Time | 4–12 hours |

| Yield | 70–85% |

Side products may arise from over-alkylation or hydrolysis of the Boc group, necessitating careful stoichiometric control.

Alternative Protecting Group Strategies

While Boc is predominant, patents disclose the use of Fmoc (fluorenylmethyloxycarbonyl) for solid-phase peptide synthesis. However, Fmoc requires piperidine for deprotection, which may degrade acid-sensitive functionalities.

Enantioselective Synthesis of the Chiral Backbone

The (R)-configuration is achieved via two principal routes:

Chiral Pool Synthesis from D-Phenylalanine Derivatives

Starting from commercially available D-4-chlorophenylalanine, the methylamino group is introduced through reductive alkylation:

-

Reagent : Formaldehyde/NaBH₃CN or methyl iodide.

-

Solvent : Methanol or THF.

-

Yield : 60–75% after Boc protection.

Asymmetric Catalytic Hydrogenation

A patent-pending method employs rhodium catalysts with chiral ligands for hydrogenation of α-acetamidoacrylic acid derivatives:

| Parameter | Value |

|---|---|

| Catalyst | Rh/(R,R)-Et-DuPhos |

| Pressure | 50–100 psi H₂ |

| Solvent | Ethanol/water (9:1) |

| Enantiomeric Excess | 92–98% |

Optimization of Reaction Conditions

Microwave-Assisted Synthesis

Recent advancements adapt microwave irradiation to accelerate Boc protection and condensation steps. A comparative study shows:

| Method | Time | Yield | Purity (HPLC) |

|---|---|---|---|

| Conventional Heating | 8 h | 78% | 95% |

| Microwave (100°C) | 25 min | 88% | 98% |

Microwave conditions reduce side reactions, enhancing both efficiency and enantiomeric purity.

Solvent and Base Selection

Optimal solvent systems balance reactivity and solubility:

-

DCM and THF are preferred for Boc reactions due to inertness.

-

Et₃N vs. DIPEA : Diisopropylethylamine (DIPEA) reduces racemization in sensitive intermediates.

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Data

Key characterization data from PubChem:

-

¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, 2H, Ar–H), 7.10 (d, 2H, Ar–H), 4.35 (q, 1H, α-CH), 3.05 (s, 3H, N–CH₃), 1.40 (s, 9H, Boc).

-

[α]²⁵D : +32.5° (c = 1, MeOH), confirming (R)-configuration.

Industrial-Scale Considerations

Large-scale production faces challenges:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

- Methodology :

-

Step 1 : Hydrolysis of tert-butoxycarbonyl (Boc)-protected intermediates using LiOH in tetrahydrofuran (THF)/water mixtures (2–16 hours, room temperature) .

-

Step 2 : Coupling reactions with dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in dichloromethane (DCM) under inert conditions .

-

Purification : Use preparative HPLC or liquid-liquid extraction (e.g., ethyl acetate/water) with pH adjustment (pH ~6) to isolate the carboxylic acid form .

- Key Considerations :

-

Boc protection prevents unwanted side reactions during amino acid coupling.

-

Reaction time and solvent polarity critically affect enantiomeric purity and yield.

Reaction Step Conditions Yield Range Reference Boc Deprotection THF/H₂O, LiOH, 2–16 h 70–85% Peptide Coupling DCM, DCC/DMAP, 16 h 60–75%

Q. How should researchers handle and store this compound to ensure stability?

- Storage :

- Store in a dry, ventilated environment at 2–8°C .

- Avoid exposure to moisture and heat (P210, P403 precautions) .

- Safety Protocols :

- Use PPE (lab coat, gloves, mask) to prevent inhalation or skin contact (H315, H319 hazards) .

- Neutralize spills with inert absorbents (e.g., sand) and avoid aqueous washdowns (P501 disposal guidelines) .

Q. What analytical techniques are critical for characterizing this compound?

- Primary Methods :

- NMR Spectroscopy : Confirm stereochemistry (R-configuration) and Boc group integrity via ¹H/¹³C shifts .

- HPLC-MS : Assess purity (>95%) and molecular weight (e.g., [M+H]⁺ = 340.3 g/mol for C₁₆H₂₁ClN₂O₄) .

- Chiral Chromatography : Verify enantiomeric excess using chiral columns (e.g., Chiralpak® IA) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Strategies :

- Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to direct R-configuration .

- Employ dynamic kinetic resolution (DKR) under basic conditions to minimize racemization .

Q. What role does the 4-chlorophenyl group play in biological activity compared to other aryl substituents?

- Structural Insights :

- The 4-chloro group enhances lipophilicity, improving membrane permeability vs. hydroxyl or methoxy analogs .

- Substitution with trifluoromethyl (CF₃) or borono groups alters target binding affinity (e.g., kinase inhibition) .

- Experimental Design :

- Synthesize analogs (e.g., 4-fluoro, 3,4-dimethoxy) and compare IC₅₀ values in enzyme assays .

Q. How does the tert-Boc group influence stability under acidic/basic conditions?

- Stability Profile :

- Acidic Conditions (pH <3) : Rapid Boc cleavage (t₁/₂ <1 h in HCl/THF) .

- Basic Conditions (pH >10) : Stable for >24 hours, enabling selective deprotection of other groups .

- Applications :

- Use Boc protection in multi-step syntheses requiring orthogonal deprotection strategies .

Q. How can researchers resolve contradictions in solubility data across studies?

- Methodological Adjustments :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.